4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
Overview
Description
4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C12H14O5 It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a 4-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product . The reaction conditions typically include:
Reagents: 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, base (e.g., sodium ethoxide)
Solvent: Ethanol
Temperature: Reflux conditions
Reaction Time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halides (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 4-(2,4-dimethoxyphenyl)-4-hydroxybutanoic acid.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.
Pathways: Modulation of signaling pathways, such as oxidative stress response and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxyphenylacetic acid
- 3-(2,4-Dimethoxyphenyl)propanoic acid
- N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives
Uniqueness
4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-8-3-4-9(11(7-8)17-2)10(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTGCJCRCNCNNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285609 | |
Record name | 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14617-06-2 | |
Record name | 14617-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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